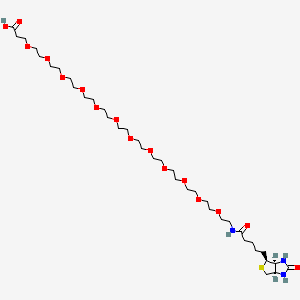
Biotin-PEG12-Acid
Overview
Description
Biotin-PEG12-Acid is a biotinylation reagent that consists of biotin linked to a polyethylene glycol (PEG) spacer arm with 12 ethylene glycol units. This compound is widely used in biochemical research and biotechnology for labeling and conjugating biomolecules such as proteins, peptides, and nucleotides. The PEG spacer arm imparts water solubility and flexibility, reducing steric hindrance and enhancing the solubility of the biotinylated molecules .
Mechanism of Action
Target of Action
Biotin-PEG12-Acid is primarily used to label primary amine-containing macromolecules , such as antibodies and proteins . The primary targets are the primary amines (-NH2), such as the side-chain of lysine (K) residues and the N-termini of polypeptides .
Mode of Action
This compound interacts with its targets through a process known as biotinylation . In pH 7-9 buffers, this compound reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is irreversible, forming permanent amide bonds .
Biochemical Pathways
Biotin, a component of this compound, acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin-dependent carboxylases consist of three domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyl transferase (CT) .
Pharmacokinetics
The hydrophilic polyethylene glycol (PEG) spacer arm of this compound imparts water solubility that is transferred to the biotinylated molecule . This enhances the solubility of the compound, helping to prevent aggregation of biotinylated antibodies stored in solution . .
Result of Action
The result of this compound’s action is the biotinylation of primary amine-containing macromolecules . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .
Action Environment
The action of this compound is influenced by environmental factors such as pH and moisture . The reaction between this compound and primary amines occurs efficiently in pH 7-9 buffers . It’s also important to minimize the compound’s exposure to moisture because the NHS-ester reactive group is susceptible to hydrolysis .
Biochemical Analysis
Biochemical Properties
Biotin-PEG12-Acid enables simple and efficient biotin labeling of antibodies, proteins, and any other primary amine-containing macromolecule . The bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .
Cellular Effects
The effects of this compound on cells are primarily related to its role in biotin labeling of proteins. Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .
Molecular Mechanism
This compound reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is commonly used in biotinylation reagents .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and does not permeate the cell membrane as long as the cell remains intact . Only primary amines exposed on the surface will react with this compound .
Transport and Distribution
This compound dissolves readily in polar solutions, but it does not permeate the cell membrane . As long as the cell remains intact, only primary amines exposed on the surface will react with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG12-Acid typically involves the conjugation of biotin to a PEG spacer arm through a series of chemical reactions. One common method is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds. The reaction is usually carried out in a buffer solution at pH 7-9 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the preparation of PEG12-NHS ester, followed by its reaction with biotin under controlled conditions. The final product is purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG12-Acid primarily undergoes nucleophilic substitution reactions, where the NHS ester reacts with primary amines to form amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation of proteins and other biomolecules .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS) esters, primary amines
pH 7-9 buffer solutions, typically phosphate-buffered saline (PBS)Major Products Formed
The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with an amide bond linking the biotin to the target molecule .
Scientific Research Applications
Biotin-PEG12-Acid has a wide range of applications in scientific research:
Chemistry: Used for the biotinylation of small molecules and polymers to facilitate their detection and purification.
Biology: Employed in the labeling of proteins, peptides, and nucleotides for various assays, including Western blotting, ELISA, and immunohistochemistry.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the detection and targeting of specific biomolecules.
Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-Acid: Contains a shorter PEG spacer arm with 4 ethylene glycol units.
Biotin-PEG8-Acid: Contains a PEG spacer arm with 8 ethylene glycol units.
Biotin-PEG24-Acid: Contains a longer PEG spacer arm with 24 ethylene glycol units
Uniqueness
Biotin-PEG12-Acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. This makes it particularly effective for biotinylation applications where reduced steric hindrance and enhanced solubility are crucial .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)/t32-,33-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMUKWXFLKZKMD-UEMWQVMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69N3O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621423-14-0 | |
| Record name | Biotin-PEG12-Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)

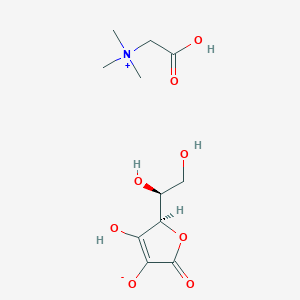


![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)
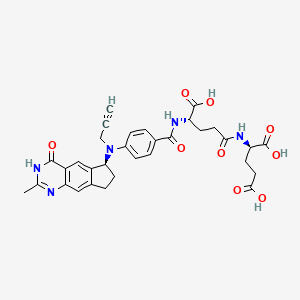
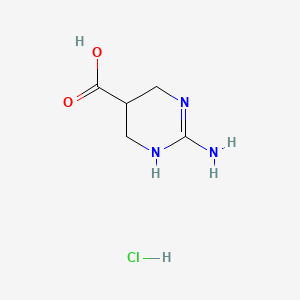
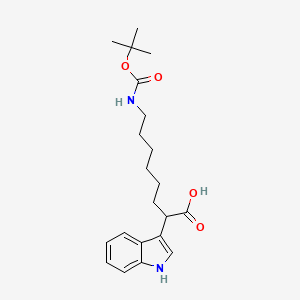

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
